

OY-201 (ONC201): A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: OY-201

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Abstract

This technical guide provides an in-depth overview of the target identification and validation of **OY-201**, a first-in-class small molecule investigational drug more commonly known as ONC201. Initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound, subsequent research has revealed a multi-faceted mechanism of action centered on two primary molecular targets: the Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP). Engagement of these targets by ONC201 triggers a cascade of downstream signaling events, including the integrated stress response (ISR), inhibition of the Akt/ERK pathway, and ultimately, apoptosis in cancer cells. This document summarizes the key preclinical and clinical findings, presents quantitative data in a structured format, details essential experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Target Identification and Validation

The identification of ONC201's molecular targets has been a result of both computational approaches and extensive preclinical validation.

Dopamine Receptor D2 (DRD2) Antagonism

A machine learning-based algorithm first predicted that ONC201 antagonizes DRD2 and the related D3 receptor (DRD3)[1]. This was subsequently confirmed through in vitro binding and functional assays. ONC201 acts as a selective antagonist of the D2-like dopamine receptors[2][3]. Radioligand binding competition assays have quantified the binding affinity of ONC201 for these receptors, demonstrating a K_i in the low micromolar range.[2][4] The antagonism of DRD2, which is overexpressed in several malignancies including glioblastoma, is a key component of ONC201's anti-cancer activity.[5] A clinical hallmark of DRD2 antagonism, an increase in serum prolactin, has been observed in patients treated with ONC201, providing in-human target engagement validation.[2]

Mitochondrial Protease ClpP Agonism

In addition to its effects on dopamine receptors, ONC201 has been identified as an allosteric agonist of the mitochondrial protease ClpP.[1][6] This interaction leads to the hyperactivation of ClpP, resulting in the degradation of mitochondrial proteins, impaired oxidative phosphorylation, and mitochondrial stress.[1][7] This novel mechanism contributes significantly to the induction of the integrated stress response and subsequent apoptosis. The half-maximal effective concentration for ClpP activation by ONC201 has been determined in biochemical assays.[1][7]

Signaling Pathways and Mechanism of Action

The dual targeting of DRD2 and ClpP by ONC201 converges on several critical downstream signaling pathways that collectively contribute to its anti-tumor efficacy.

Integrated Stress Response (ISR) Activation

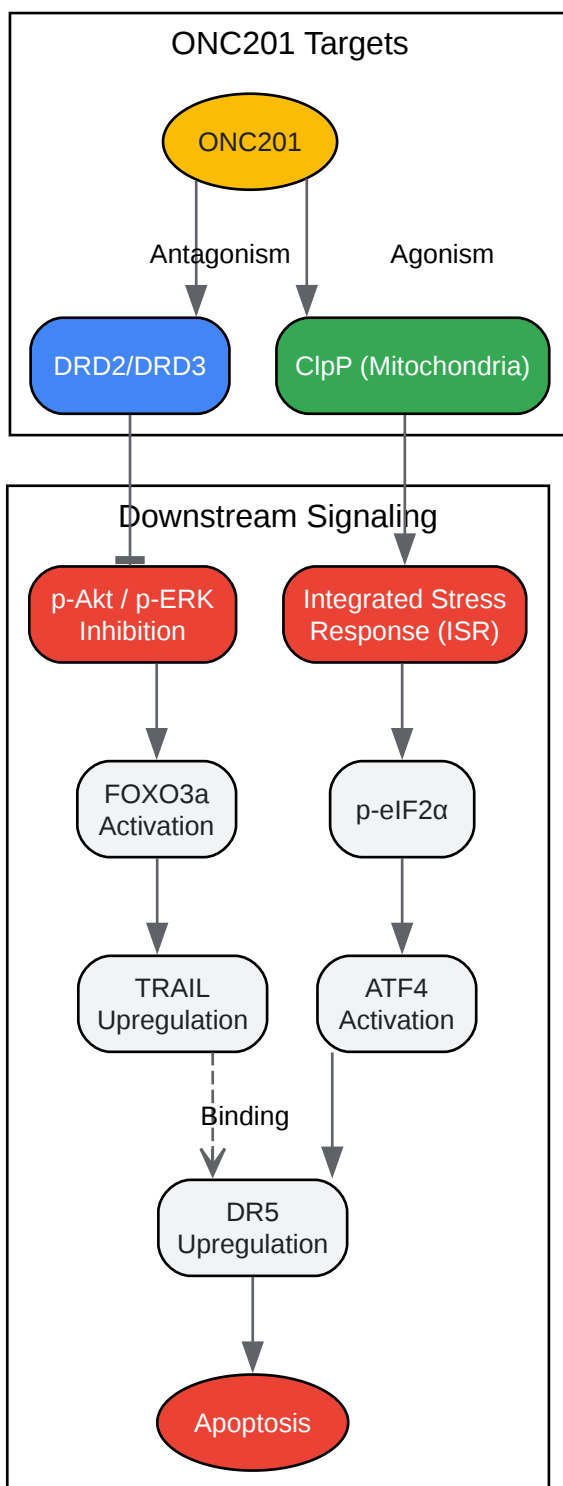
A primary consequence of ONC201 treatment is the induction of the integrated stress response (ISR).[2][4][8] This is a cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α). This, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[8][9][10] ATF4 then upregulates the expression of pro-apoptotic genes, most notably Death Receptor 5 (DR5), the receptor for TRAIL.[1][8][9]

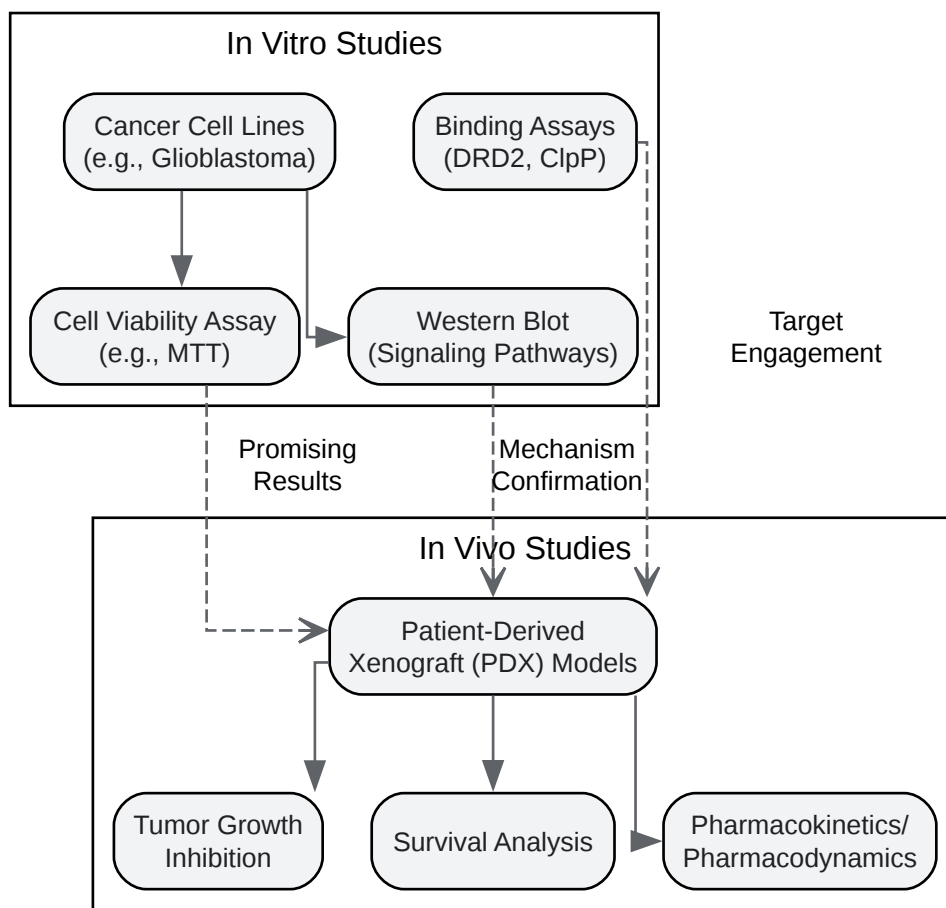
Inhibition of Akt/ERK Signaling and FOXO3a Activation

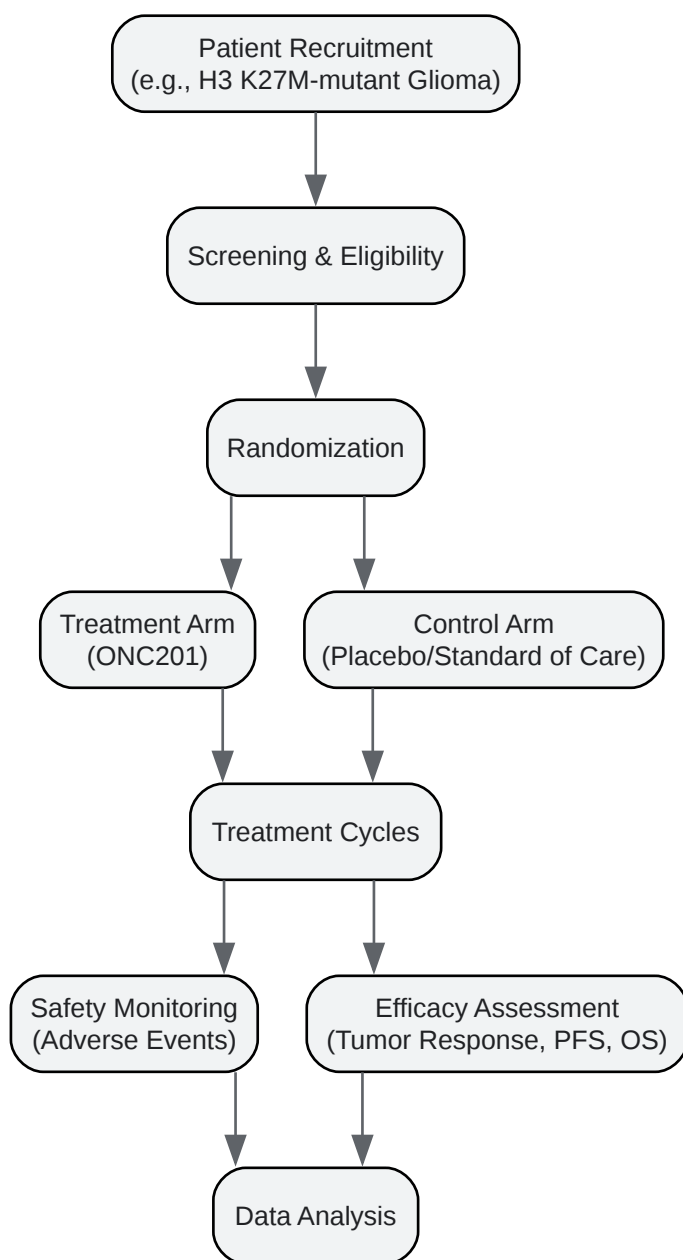
ONC201 has been shown to dually inhibit the phosphorylation of Akt and ERK, two key pro-survival kinases.[11] This inhibition leads to the dephosphorylation and subsequent activation

of the transcription factor FOXO3a. Activated FOXO3a translocates to the nucleus and transcriptionally upregulates the gene encoding for the pro-apoptotic ligand TRAIL.[\[11\]](#)

The following diagram illustrates the interconnected signaling pathways activated by ONC201.







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